2,2-Difluoroethyl formate
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Overview
Description
2,2-Difluoroethyl formate is an organic compound with the molecular formula C3H4F2O2. It is a formate ester derived from 2,2-difluoroethanol and formic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl formate can be synthesized through the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. The reaction proceeds as follows: [ \text{CF}_2\text{HCH}_2\text{Cl} + \text{HCOONa} \rightarrow \text{CF}_2\text{HCH}_2\text{OCHO} + \text{NaCl} ] This reaction typically requires controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroethyl formate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2,2-difluoroethanol and formic acid.
Reduction: It can be reduced to yield 2,2-difluoroethanol.
Substitution: The formate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols can be used.
Major Products:
Hydrolysis: 2,2-Difluoroethanol and formic acid.
Reduction: 2,2-Difluoroethanol.
Substitution: Depending on the nucleophile, products can include 2,2-difluoroethyl derivatives.
Scientific Research Applications
2,2-Difluoroethyl formate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the formylation of alcohols, amines, and N-hydroxylamines.
Medicinal Chemistry: The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor, making it useful in drug design to improve the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds like this compound are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-difluoroethyl formate exerts its effects involves its ability to act as a formylating agent. The compound can transfer its formyl group to nucleophiles such as alcohols, amines, and N-hydroxylamines. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the formyl group .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl formate: Similar in structure but contains an additional fluorine atom.
2,2-Difluoroethyl acetate: Similar in structure but with an acetate group instead of a formate group.
Uniqueness: 2,2-Difluoroethyl formate is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
1137875-58-1 |
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Molecular Formula |
C3H4F2O2 |
Molecular Weight |
110.06 g/mol |
IUPAC Name |
2,2-difluoroethyl formate |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2 |
InChI Key |
VAXZXQURAFVHFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC=O |
Origin of Product |
United States |
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